2,3-Dinitrophenol

描述

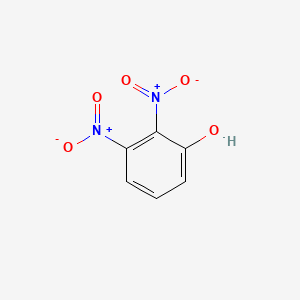

2,3-Dinitrophenol is an organic compound with the chemical formula C6H4N2O5. It is a derivative of phenol, characterized by the presence of two nitro groups at the 2 and 3 positions on the benzene ring. This compound is known for its acidic nature and is not planar due to the rotation of the nitro groups .

作用机制

Target of Action

2,3-Dinitrophenol (DNP) primarily targets the mitochondrial membrane. Its main role is to act as an uncoupling agent in oxidative phosphorylation, disrupting the proton gradient across the mitochondrial membrane .

Mode of Action

DNP functions by carrying protons across the mitochondrial membrane, bypassing ATP synthase. This uncoupling of oxidative phosphorylation leads to a decrease in ATP production and an increase in heat generation. As a small, hydrophobic molecule, DNP diffuses freely through the mitochondrial membrane, releasing protons into the mitochondrial matrix .

Biochemical Pathways

The primary biochemical pathway affected by DNP is the electron transport chain (ETC). By uncoupling oxidative phosphorylation, DNP forces cells to increase the catabolism of carbohydrates and fats to meet energy demands. This results in increased oxygen consumption and metabolic rate, leading to the rapid depletion of energy stores .

Pharmacokinetics

Absorption: DNP is well-absorbed when administered orally. Distribution : It distributes widely throughout the body, with significant accumulation in tissues with high metabolic rates. Metabolism : DNP undergoes nitro reduction and other metabolic processes in the liver. Excretion : The compound and its metabolites are primarily excreted via the kidneys. DNP exhibits nonlinear pharmacokinetics due to its plasma protein binding and tissue partitioning properties .

Result of Action

At the molecular level, DNP decreases ATP production and increases heat generation. Cellular effects include increased metabolic rate, oxygen consumption, and depletion of energy stores. Prolonged exposure can lead to severe hyperthermia, metabolic acidosis, and potentially fatal outcomes .

生化分析

Biochemical Properties

2,3-Dinitrophenol plays a significant role in biochemical reactions, particularly as an uncoupler of oxidative phosphorylation. It interacts with enzymes and proteins involved in the electron transport chain within mitochondria. By disrupting the proton gradient across the mitochondrial membrane, this compound inhibits ATP synthesis, leading to increased metabolic rate and heat production . This interaction primarily involves the enzyme ATP synthase, which is responsible for the production of ATP from ADP and inorganic phosphate.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by uncoupling oxidative phosphorylation, which leads to increased oxygen consumption and heat production. This compound affects cell signaling pathways, gene expression, and cellular metabolism by altering the energy balance within cells . For instance, this compound can induce oxidative stress and affect the expression of genes related to antioxidant defense mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to carry and release protons as it diffuses through the mitochondrial membrane. This protonophoric action disrupts the proton gradient, leading to a decrease in ATP production and an increase in metabolic rate . This compound binds to the inner mitochondrial membrane, where it facilitates the transfer of protons, thereby uncoupling electron transport from ATP synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can degrade under certain conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained increases in metabolic rate and potential cellular damage due to prolonged oxidative stress . The stability and degradation of this compound are important factors to consider in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can increase metabolic rate and promote weight loss without significant adverse effects. At high doses, this compound can be toxic, leading to hyperthermia, organ damage, and even death . The threshold for these toxic effects is relatively low, making careful dosage control essential in experimental studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to energy production and oxidative phosphorylation. It interacts with enzymes such as ATP synthase and components of the electron transport chain, leading to increased metabolic flux and altered metabolite levels . The compound’s uncoupling effect results in increased consumption of substrates such as glucose and fatty acids to compensate for the reduced efficiency of ATP production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion due to its small size and hydrophobic nature. It can accumulate in the mitochondrial membrane, where it exerts its uncoupling effects . The distribution of this compound within the body can vary depending on factors such as tissue type and blood flow.

Subcellular Localization

This compound localizes primarily to the mitochondria, where it disrupts the proton gradient and uncouples oxidative phosphorylation. This subcellular localization is crucial for its activity, as the mitochondrial membrane is the site of its primary biochemical interactions . The compound’s ability to target mitochondria is influenced by its chemical structure and hydrophobic properties.

准备方法

Synthetic Routes and Reaction Conditions: 2,3-Dinitrophenol can be synthesized through the nitration of phenol. The process involves the reaction of phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the nitration process .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carefully monitored to ensure the safety and purity of the product. The use of continuous flow reactors can help in managing the heat generated during the reaction and in achieving higher yields .

化学反应分析

Types of Reactions: 2,3-Dinitrophenol undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen in the presence of a catalyst.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.

Common Reagents and Conditions:

Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin and hydrochloric acid.

Substitution: Reagents like acyl chlorides or acid anhydrides are used under acidic conditions.

Major Products:

Reduction: The major product is 2,3-diaminophenol.

Substitution: The major products are esters of this compound.

科学研究应用

2,3-Dinitrophenol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and in the study of reaction mechanisms.

Biology: It serves as a tool to study mitochondrial function due to its ability to uncouple oxidative phosphorylation.

Medicine: Although not commonly used due to its toxicity, it has been studied for its potential effects on metabolic rate and weight loss.

Industry: It is used in the production of dyes, pesticides, and explosives

相似化合物的比较

- 2,4-Dinitrophenol

- 2,5-Dinitrophenol

- 2,6-Dinitrophenol

- 3,4-Dinitrophenol

- 3,5-Dinitrophenol

Comparison: 2,3-Dinitrophenol is unique among its isomers due to the specific positioning of the nitro groups, which affects its chemical reactivity and physical properties. For instance, 2,4-Dinitrophenol is more commonly studied for its uncoupling effects in biological systems, while this compound’s unique structure makes it suitable for specific synthetic applications .

属性

IUPAC Name |

2,3-dinitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKBMNACOMRIAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | DINITROPHENOL, WETTED WITH NOT LESS THAN 15% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075261 | |

| Record name | Phenol, 2,3-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dinitrophenol, solution appears as a yellow colored liquid dissolved in an organic solvent. The flammability of the solution depends on the solvent. Dinitrophenol itself is combustible though it may require some effort to ignite. Toxic by skin absorption and inhalation. Prolonged exposure to fire or heat may result in the spontaneous decomposition and heating with a resultant explosion. Produces toxic oxides of nitrogen during combustion., Dinitrophenol, wetted with not less than 15% water appears as a yellow crystalline solid. When not water wet a high explosive. Is easily ignited when dry and will burn very vigorously. Can burn when wet although some effort is required to ignite. Toxic oxides of nitrogen are produced when it burns. Used to make dyes, as a lumber preservative, and to make explosives., Yellow needles or crystals | |

| Record name | DINITROPHENOL, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINITROPHENOL, WETTED WITH NOT LESS THAN 15% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dinitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9927 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000012 [mmHg] | |

| Record name | 2,3-Dinitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9927 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25550-58-7, 66-56-8 | |

| Record name | DINITROPHENOL, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINITROPHENOL, WETTED WITH NOT LESS THAN 15% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dinitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DINITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,3-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dinitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DINITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/735M30625H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the reactivity of 2,3-dinitrophenol with secondary amines?

A1: [] this compound exhibits a novel nucleophilic aromatic cine substitution reaction with secondary amines. Instead of a typical substitution at the site of the leaving group, the reaction results in the displacement of a hydrogen atom, leading to the formation of 2-(NN-dialkylamino)-5-nitrophenols. This unusual reactivity makes it an interesting subject for further study in organic synthesis. You can find more details in the paper titled "Novel cine substitution in the reaction of this compound with secondary amines" available at: .

Q2: How does the structure of this compound affect its lipophilicity compared to other nitrophenols?

A2: [] The position of the nitro groups significantly influences the lipophilicity of nitrophenols. This compound demonstrates reduced internal hydrogen bonding compared to other isomers like 2,4- and 2,5-dinitrophenol. This is due to the distortion from planarity caused by the adjacent nitro groups, leading to a higher hydrogen bond acidity (A = 0.67) and consequently increased lipophilicity in certain solvents like 1,2-dichloroethane and cyclohexane. This structural feature distinguishes this compound from other isomers in terms of its physicochemical properties. For a deeper dive into the lipophilicity of nitrophenols, refer to the paper "Lipophilicity of the nitrophenols" here: .

Q3: What are the toxicological concerns associated with this compound?

A3: [, ] this compound exhibits mutagenic properties, particularly in bacterial assays like the Ames test. [] This raises concerns about its potential carcinogenicity and necessitates careful handling and risk assessment in research settings. Additionally, this compound was previously marketed as a weight-loss drug but was withdrawn due to severe side effects, including lethal hyperthermia. [] This highlights the importance of understanding the toxicological profile of this compound and the need for careful consideration of its potential risks and benefits. A detailed evaluation of the mutagenicity of various nitro compounds, including this compound, can be found in this study: .

Q4: How does this compound affect mitochondrial function?

A4: [, ] this compound acts as a mitochondrial uncoupler. [, ] This means it disrupts the proton gradient across the mitochondrial membrane, which is essential for ATP synthesis. While this uncoupling effect can lead to increased mitochondrial respiration, it also reduces the efficiency of energy production and can lead to excessive heat generation. While this mechanism has been explored for potential therapeutic applications, the risk of severe adverse effects like hyperthermia remains a significant concern.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。